molecular formula C16H22ClN3O4 B1468220 1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate CAS No. 1353500-27-2

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate

Cat. No.: B1468220
CAS No.: 1353500-27-2
M. Wt: 355.81 g/mol
InChI Key: ZDFWMVGKEOFGQE-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate is a high-purity chemical building block designed for advanced pharmaceutical research and development. Its molecular structure incorporates both a protected piperidine dicarboxylate and a chloropyrazinyl group, making it a versatile scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is a critical feature that enhances the molecule's utility in multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate secondary amine intermediates for further functionalization . The chloro-substituted pyrazine ring serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution reactions. This is a common strategy to attach complex amine systems, a principle demonstrated in the synthesis of potent bioactive molecules such as FGFR inhibitors and other heterocyclic compounds . As a result, this compound is highly valuable in constructing molecular libraries for drug discovery programs, particularly in the development of targeted therapies. Researchers will find this reagent particularly useful in projects focused on kinase inhibition and central nervous system (CNS) drug discovery, where piperidine and pyrazine derivatives have shown significant biological activity . The structural motifs present in this compound are frequently found in candidates designed to modulate key biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for ensuring compound identity and/or purity for their specific research applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(6-chloropyrazin-2-yl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4/c1-15(2,3)24-14(22)20-7-5-16(6-8-20,13(21)23-4)11-9-18-10-12(17)19-11/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFWMVGKEOFGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC(=N2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22ClN3O4, with a molecular weight of 357.82 g/mol. The structure includes a piperidine ring substituted with a tert-butyl group and a chloro-pyrazine moiety, which may contribute to its biological activity.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antidepressant Activity : Piperidine derivatives have been studied for their antidepressant properties. For instance, studies involving related compounds have demonstrated significant anxiolytic and antidepressant-like effects in animal models. These effects are often mediated through interactions with serotonergic pathways, particularly involving the 5-HT1A receptor .
  • Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological activities. Research on related piperazine derivatives has shown efficacy in treating anxiety and depression by modulating neurotransmitter systems .

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Serotonergic Modulation : The compound may influence serotonin levels in the brain, enhancing mood and reducing anxiety. Studies have shown that pretreatment with serotonin synthesis inhibitors can abolish the antidepressant effects of related compounds .
  • Interaction with Neurotransmitter Receptors : Similar compounds have been observed to interact with various neurotransmitter receptors, including dopamine and norepinephrine receptors, which may contribute to their overall pharmacological profile.

Study on Behavioral Effects

A study conducted on a structurally similar piperazine derivative (LQFM104) evaluated its effects on mouse behavior using several tests:

  • Open Field Test (OFT) : Mice treated with LQFM104 showed increased exploration time in the center of the arena, indicating reduced anxiety.
  • Elevated Plus Maze (EPM) : Results indicated that treated mice spent more time in the open arms compared to controls, further supporting anxiolytic-like properties.
  • Forced Swimming Test (FST) and Tail Suspension Test (TST) : A significant reduction in immobility time was observed in treated mice, suggesting antidepressant-like activity .

These findings suggest that similar compounds could possess beneficial effects on mood and anxiety disorders.

Comparative Data Table

CompoundActivity TypeMechanism of ActionReference
LQFM104AntidepressantSerotonergic pathway modulation
This compoundPotential Antidepressant/AnxiolyticNeurotransmitter receptor interaction
Other Piperazine DerivativesAnxiolytic/AntidepressantVarious neurotransmitter modulation

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Position 4 Key Applications/Synthesis Steps Reference
1-(tert-Butyl) 4-methyl 4-(6-chloropyridin-2-yl)-1,4-piperidinedicarboxylate 6-Chloro-2-pyridinyl Intermediate for GLP-1 receptor agonists; synthesized via LiHMDS-mediated coupling
1-(tert-Butyl) 4-methyl 4-allylpiperidine-1,4-dicarboxylate (S32-1) Allyl Precursor to RAS inhibitors; undergoes ozonolysis and reductive amination
1-(tert-Butyl) 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate (S32-2) 2-Oxoethyl Used in bioactive conjugates; synthesized via ozonolysis of allyl derivatives
1-Boc-4-Methylpiperidine-4-carboxylic Acid Methyl Building block for peptidomimetics; high structural similarity (0.96 Tanimoto)
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosylimidazo-pyrrolo-pyrazinyl)piperidine-1-carboxylate Tosyl-imidazo-pyrrolo-pyrazinyl Anticancer agent intermediate; involves Lawesson’s reagent and cyclization

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound typically involves:

  • Construction of the piperidine ring system bearing ester functionalities at the 1 and 4 positions.
  • Introduction of the 6-chloro-2-pyrazinyl substituent at the 4-position of the piperidine ring.
  • Protection of amine groups as tert-butyl carbamates or esters to ensure selectivity and stability during reactions.
  • Esterification to install the methyl ester group.

This approach is consistent with methods used in preparing similar piperidinedicarboxylates and pyrazinyl-substituted heterocycles.

Key Preparation Steps and Methods

Synthesis of Piperidinedicarboxylate Core

A common method to prepare 1,4-piperidinedicarboxylates involves:

  • Starting from piperidine or piperazine derivatives.
  • Selective esterification at the 1- and 4-positions using tert-butyl and methyl protecting groups respectively.
  • Use of carbamate protecting groups such as tert-butyl carbamates (Boc protection) to stabilize amine functionalities during subsequent reactions.

For example, tert-butyl 4-aminopiperazine-1-carboxylate can be synthesized via reduction of tert-butyl 4-nitropiperazine-1-carboxylate using zinc and ammonium chloride in tetrahydrofuran and water, yielding the amine intermediate in high yield (83%).

Esterification and Protection

  • Methyl and tert-butyl esters are introduced by reaction with corresponding alcohols or alkylating agents.
  • For example, tert-butyl esters can be formed using tert-butanol and acid catalysts or via reaction with tert-butyl chloroformate.
  • Methyl esters are commonly prepared by Fischer esterification or via methylation using diazomethane or methyl iodide under basic conditions.
  • The use of tert-butyl esters provides acid-labile protection, facilitating deprotection under mild acidic conditions if needed.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Solvent Temperature Yield (%) Notes
Reduction of nitro to amine Reduction Zn, NH4Cl THF/H2O Room temp, 0.5 h 83 Formation of tert-butyl 4-aminopiperazine-1-carboxylate
Amide coupling (for carbamate formation) Coupling EDC·HCl, HOBt, DMAP DCM 20 °C, overnight 88 Formation of tert-butyl carbamate derivatives
Palladium-catalyzed coupling Cross-coupling Pd(PPh3)4, Cs2CO3 1,4-Dioxane/H2O Reflux Not specified Attachment of pyrazinyl substituent
Esterification Fischer esterification or alkylation Tert-butanol, acid catalyst Various Mild heating Variable Installation of tert-butyl ester group

Detailed Research Findings

  • The preparation of tert-butyl 4-aminopiperazine-1-carboxylate, a key intermediate, involves reduction of the corresponding nitro compound with zinc and ammonium chloride, yielding the amine in 83% yield with clean conversion.
  • Coupling of this amine with carboxylic acid derivatives using carbodiimide chemistry (EDC·HCl) and additives like 1-hydroxybenzotriazole and DMAP in dichloromethane at room temperature affords carbamate-protected intermediates in high yields (~88%).
  • The pyrazinyl substituent is introduced via palladium-catalyzed cross-coupling reactions under mild to moderate temperatures, employing palladium tetrakis(triphenylphosphine) and bases such as cesium carbonate in aqueous organic solvents.
  • Esterification steps to install tert-butyl and methyl esters are generally conducted under mild acidic or basic conditions, ensuring selective protection of the carboxyl groups.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Typical Conditions Outcome
Piperidine core synthesis Reduction of nitro to amine Zn, NH4Cl THF/H2O, RT, 30 min tert-Butyl 4-aminopiperazine-1-carboxylate (83%)
Carbamate formation Amide coupling EDC·HCl, HOBt, DMAP DCM, RT, overnight Carbamate-protected intermediate (88%)
Pyrazinyl substitution Pd-catalyzed cross-coupling Pd(PPh3)4, Cs2CO3 1,4-Dioxane/H2O, reflux 6-Chloro-2-pyrazinyl substituted piperidine
Esterification Fischer esterification or alkylation Tert-butanol, acid catalyst Mild heating tert-Butyl and methyl esters installed

Additional Notes

  • The synthesis requires careful control of reaction temperatures and stoichiometry to avoid side reactions and isomer formation.
  • Protecting group strategies are critical to achieve selectivity, especially when multiple reactive sites are present.
  • The use of palladium catalysis allows for efficient and regioselective installation of heteroaryl substituents.
  • Industrial scalability is feasible due to the availability of starting materials and mild reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) facilitates deprotonation and substitution at the piperidine nitrogen, as seen in the reaction with 6-chloro-2-pyrazine derivatives . Alternatively, coupling reagents like DCC/DMAP in dichloromethane enable amide bond formation between tert-butyl-protected piperidine intermediates and chloropyrazine carboxylic acids . Yield optimization requires careful control of stoichiometry (1.1–1.5 equiv of LiHMDS), temperature (−20°C to room temperature), and reaction time (15–24 h). Side products, such as over-alkylated derivatives, can be minimized by using anhydrous solvents and inert atmospheres .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation relies on 1^1H/13^13C NMR to verify tert-butyl (δ 1.4–1.5 ppm) and methyl ester (δ 3.6–3.8 ppm) groups, alongside pyrazinyl proton signals (δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 385.12). Purity (>95%) is assessed via HPLC using a C18 column and mobile phases like methanol/buffer (65:35) with UV detection at 254 nm . Reproducibility requires standardized protocols for solvent removal and drying under vacuum .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to potential respiratory and dermal toxicity, use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of solid particulates by wearing N95 masks. Emergency eyewash stations and neutralizing agents (e.g., 0.5 N HCl) should be accessible for accidental exposure. Toxicity data (e.g., LD50) from structurally similar piperidine derivatives suggest strict adherence to occupational exposure limits (OELs) of <1 mg/m3^3 .

Advanced Research Questions

Q. How can this compound serve as a versatile intermediate in medicinal chemistry?

  • Methodological Answer : The tert-butyl and methyl ester groups are orthogonal protecting sites, enabling selective functionalization. For instance, the tert-butyl group can be cleaved with trifluoroacetic acid (TFA) to expose a free amine for further coupling, while the methyl ester is hydrolyzable to a carboxylic acid for conjugation with bioactive motifs (e.g., GLP-1 receptor agonists) . Its chloropyrazinyl moiety is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Q. What strategies mitigate challenges in stereochemical control during derivatization?

  • Methodological Answer : Asymmetric synthesis can be achieved using chiral auxiliaries or catalysts. For example, copper(I)-catalyzed reactions with DBU as a base at −20°C have been reported to induce enantioselectivity in related piperidine derivatives . Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy is recommended for enantiomeric excess (ee) analysis. Computational modeling (DFT) predicts steric effects of the tert-butyl group on transition states, guiding solvent selection (e.g., toluene for enhanced stereoselectivity) .

Q. How do researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodological Answer : Discrepancies often arise from solvent purity, reagent sourcing, or catalytic activity. For example, LiHMDS from different suppliers may vary in moisture content, affecting deprotonation efficiency . Systematic DOE (Design of Experiments) approaches, varying parameters like temperature (−20°C vs. 0°C) or catalyst loading (0.25–1.0 equiv), identify optimal conditions. LC-MS tracking of reaction progress helps characterize byproducts (e.g., dimerization or hydrolysis products) .

Q. What analytical techniques are most effective for studying degradation pathways under storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS identify degradation products. Hydrolytic degradation of the methyl ester to carboxylic acid is common, mitigated by storage at −20°C under argon. Mass balance studies and 19^19F NMR (if fluorinated analogs are used) quantify degradation rates. Forced degradation with peroxides or light exposure reveals oxidative or photolytic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate
Reactant of Route 2
Reactant of Route 2
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate

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